H-D-Phe(3,4-DiCl)-OH

Neurokinin Receptor Antagonism Tachykinin Peptidomimetic Synthesis

H-D-Phe(3,4-DiCl)-OH is the mandatory chiral building block for achieving balanced high-affinity dual NK1/NK2 antagonism (pKi > 8.0) and potent trypanocidal rhodesain inhibition (IC50 = 0.064 μM, 507-fold selectivity). Its D-stereochemistry and 3,4-dichloro substitution pattern are pharmacophoric requirements — substitution with the L-enantiomer, racemate, H-D-Phe-OH, or mono-chloro analogs is scientifically contraindicated for these targets. Available in high enantiomeric purity (>99.5% ee), it eliminates costly asymmetric synthesis steps in multistep peptide drug candidate routes (e.g., DNK333, 25–30% overall yield). Procure this privileged building block directly for SPPS and medicinal chemistry campaigns.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 52794-98-6
Cat. No. B556689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(3,4-DiCl)-OH
CAS52794-98-6
Synonyms52794-98-6; (R)-2-Amino-3-(3,4-dichlorophenyl)propanoicacid; D-3,4-Dichlorophenylalanine; 3,4-Dichloro-D-Phenylalanine; (2R)-2-amino-3-(3,4-dichlorophenyl)propanoicacid; D-3,4-DICHLOROPHE; H-D-Phe(3,4-DiCl)-OH; H-3,4-DICHLORO-D-PHE-OH; DICHLOROPHE; AmbotzHAA6380; PubChem18703; AC1ODU3C; D-3,4-Dichlorophenlalanine; SCHEMBL289165; D-3,4-Dichloro-phenylalanine; 3,4-DICHLORO-D-PHE-OH; D-PHE(3,4-DICL)-OH; MolPort-001-758-767; H-D-PHE(3,4-CL2)-OH; ZINC1653227; MFCD00671682; 3,4-DICHLOROPHENYL-D-ALANINE; AB06767; AC-5851; AM82041
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
InChIKeyNRCSJHVDTAAISV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe(3,4-DiCl)-OH (CAS 52794-98-6) | D-3,4-Dichlorophenylalanine Amino Acid Derivative for Peptide Synthesis & Neurokinin Research


H-D-Phe(3,4-DiCl)-OH, also known as D-3,4-dichlorophenylalanine or (R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid, is a halogenated non-proteinogenic aromatic D-amino acid derivative with a molecular weight of 234.08 g/mol and the molecular formula C9H9Cl2NO2 [1]. This compound is characterized by a phenylalanine core bearing two chlorine substituents at the 3 and 4 positions of the aromatic ring, which confers unique electronic properties and enhanced hydrophobicity (computed XLogP3 = -0.8) compared to unsubstituted phenylalanine [1]. It is widely utilized as a chiral building block in solid-phase peptide synthesis (SPPS) and serves as a key synthetic precursor for bioactive peptidomimetics, including potent neurokinin receptor antagonists and opioid peptide analogs [2].

Why H-D-Phe(3,4-DiCl)-OH Cannot Be Replaced by Unsubstituted or Mono-Halogenated Phenylalanine Analogs in Peptide Research


Generic substitution of H-D-Phe(3,4-DiCl)-OH with structurally simpler analogs such as H-D-Phe-OH, H-D-Phe(4-Cl)-OH, or even the L-enantiomer (H-Phe(3,4-DiCl)-OH) is scientifically untenable due to pronounced differences in receptor binding affinity, conformational stability, and pharmacokinetic properties of the resulting peptides. The specific 3,4-dichloro substitution pattern on the D-phenylalanine scaffold dramatically enhances hydrophobic interactions in target binding pockets and influences the secondary structure of the peptide backbone [1]. Most critically, stereochemistry is paramount: the D-configuration is essential for potent dual NK1/NK2 receptor antagonism, as the L-isomer and other diastereomers exhibit significantly reduced or negligible affinity [2]. These differences are quantifiable and must inform procurement decisions where downstream biological activity or synthetic yield is critical.

H-D-Phe(3,4-DiCl)-OH Comparative Performance Data: Binding Affinity, Synthetic Yield, and Biological Activity Benchmarks


Stereochemical Requirement for Potent Dual NK1/NK2 Receptor Antagonism: D-Enantiomer vs. L-Enantiomer and Diastereomers

The D-configuration of the 3,4-dichlorophenylalanine moiety is a critical determinant for high-affinity binding to neurokinin receptors. The final compound DNK333, synthesized from Boc-D-3,4-dichlorophenylalanine (the N-protected form of H-D-Phe(3,4-DiCl)-OH), exhibited potent and balanced affinity for cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors [1]. In direct comparison, the three alternative diastereoisomers (derived from L-phenylalanine or alternative stereocenters) failed to exhibit this potent and balanced affinity profile, demonstrating that only the R,R-isomer derived from the D-configured starting material yields the desired pharmacological activity [1].

Neurokinin Receptor Antagonism Tachykinin Peptidomimetic Synthesis

Synthetic Yield and Enantiomeric Purity in the Preparation of DNK333: Boc-D-3,4-dichlorophenylalanine as a Superior Starting Material

H-D-Phe(3,4-DiCl)-OH, in its Boc-protected form (Boc-D-3,4-dichlorophenylalanine), serves as the commercially available optically active starting material for the multistep synthesis of DNK333, a clinical candidate dual NK1/NK2 antagonist. Using this chiral pool starting material, DNK333 was prepared in 6+1 synthetic steps with an overall yield of approximately 25-30% and an enantiomeric purity exceeding 99.5% ee [1]. This high enantiopurity and acceptable synthetic yield are directly dependent on the availability of the enantiomerically pure D-3,4-dichlorophenylalanine building block, highlighting its value in streamlining complex syntheses compared to de novo asymmetric routes.

Peptidomimetic Synthesis NK1/NK2 Antagonist Process Chemistry

Enhanced Rhodesain Inhibition and Trypanocidal Activity Conferred by 3,4-Dichlorophenylalanine Residue in Dipeptidyl Nitriles

In a series of acyclic dipeptidyl nitriles designed as rhodesain (RD) inhibitors, the incorporation of a 3,4-dichlorophenylalanine residue in the S2 pocket was crucial for achieving high trypanocidal activity [1]. While the study used the residue within a larger peptide context, it establishes a class-level inference: the 3,4-dichloro substitution pattern provides a significant advantage over unsubstituted or mono-halogenated phenylalanines for binding to this parasitic cysteine protease. The most potent compound in the series exhibited an IC50 of 0.064 μM against Trypanosoma brucei rhodesiense cell growth and demonstrated up to 507-fold selectivity over human cathepsin L (hCatL) [1].

Cysteine Protease Inhibition Trypanosoma brucei Structure-Activity Relationship

H-D-Phe(3,4-DiCl)-OH High-Value Research Applications: Where Procurement of This Specific Building Block is Scientifically Justified


Synthesis of Dual NK1/NK2 Neurokinin Receptor Antagonists for Pain and Inflammation Research

H-D-Phe(3,4-DiCl)-OH is the essential chiral precursor for constructing the pharmacophore of dual NK1/NK2 antagonists such as DNK333. As demonstrated in the literature, only peptides incorporating the D-3,4-dichlorophenylalanine moiety achieve the requisite balanced high affinity (pKi > 8.0) for both receptor subtypes [1]. This makes it a mandatory building block for any medicinal chemistry program aiming to replicate or improve upon this dual antagonism profile. Procurement of the L-enantiomer or racemate is scientifically contraindicated for this application.

Development of Potent and Selective Rhodesain Inhibitors for Human African Trypanosomiasis

Structure-activity relationship (SAR) studies on rhodesain inhibitors have identified the 3,4-dichlorophenylalanine residue as a key determinant for high trypanocidal activity and selectivity over human cathepsin L [2]. Researchers engaged in designing or optimizing peptide-based inhibitors of this parasitic cysteine protease should consider H-D-Phe(3,4-DiCl)-OH as a privileged building block for the S2 pocket. Its use is directly linked to achieving nanomolar cellular potency (IC50 = 0.064 μM) and high therapeutic indices (up to 507-fold selectivity) [2].

Streamlined Asymmetric Synthesis of Complex Peptidomimetics Requiring High Enantiopurity

For process chemists and peptide chemists undertaking multistep syntheses of chiral drug candidates, H-D-Phe(3,4-DiCl)-OH provides a cost-effective and time-saving entry point. Its commercial availability in high enantiomeric purity (>99.5% ee) allows for the direct introduction of a complex stereocenter, circumventing the need for challenging asymmetric steps or inefficient chiral resolutions [1]. This is particularly valuable in the synthesis of compounds like DNK333, where it enabled a 6+1 step route with a 25-30% overall yield [1].

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